molecular formula C22H42O3 B14474606 Butyl 16-(oxiran-2-YL)hexadecanoate CAS No. 66710-92-7

Butyl 16-(oxiran-2-YL)hexadecanoate

Cat. No.: B14474606
CAS No.: 66710-92-7
M. Wt: 354.6 g/mol
InChI Key: IMPKUEFHXCZXDJ-UHFFFAOYSA-N
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Description

Butyl 16-(oxiran-2-YL)hexadecanoate is an ester compound with the molecular formula C22H42O3. It features a butyl group attached to a 16-carbon chain that includes an oxirane (epoxide) ring at the second carbon position. This compound is known for its unique structure, which combines the properties of esters and epoxides, making it valuable in various chemical and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butyl 16-(oxiran-2-YL)hexadecanoate typically involves the esterification of 16-(oxiran-2-YL)hexadecanoic acid with butanol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The process involves heating the reactants under reflux conditions to drive the reaction to completion. The product is then purified through distillation or recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and controlled reaction conditions ensures high purity and consistent quality of the final product. Industrial methods also focus on minimizing by-products and waste, making the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

Butyl 16-(oxiran-2-YL)hexadecanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Butyl 16-(oxiran-2-YL)hexadecanoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex molecules and polymers.

    Biology: Studied for its potential role in biological systems and as a precursor for bioactive compounds.

    Medicine: Investigated for its potential therapeutic properties and as a drug delivery agent.

    Industry: Utilized in the production of specialty chemicals, coatings, and adhesives.

Mechanism of Action

The mechanism of action of butyl 16-(oxiran-2-YL)hexadecanoate involves the reactivity of its ester and epoxide functional groups. The oxirane ring is highly reactive and can undergo ring-opening reactions, leading to the formation of various derivatives. These reactions can be catalyzed by acids or bases, depending on the desired product. The ester group can also participate in hydrolysis and transesterification reactions, further expanding its utility in chemical synthesis .

Comparison with Similar Compounds

Butyl 16-(oxiran-2-YL)hexadecanoate can be compared with other similar compounds, such as:

    Butyl 16-hydroxyhexadecanoate: Lacks the oxirane ring, making it less reactive in certain chemical reactions.

    Hexadecyl 16-(oxiran-2-YL)hexadecanoate: Features a longer alkyl chain, which can influence its physical properties and reactivity.

    Butyl 16-(oxiran-2-YL)octadecanoate: Has a longer carbon chain, affecting its solubility and melting point.

These comparisons highlight the unique properties of this compound, particularly its combination of ester and epoxide functionalities, which make it a versatile compound in various applications.

Properties

CAS No.

66710-92-7

Molecular Formula

C22H42O3

Molecular Weight

354.6 g/mol

IUPAC Name

butyl 16-(oxiran-2-yl)hexadecanoate

InChI

InChI=1S/C22H42O3/c1-2-3-19-24-22(23)18-16-14-12-10-8-6-4-5-7-9-11-13-15-17-21-20-25-21/h21H,2-20H2,1H3

InChI Key

IMPKUEFHXCZXDJ-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)CCCCCCCCCCCCCCCC1CO1

Origin of Product

United States

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